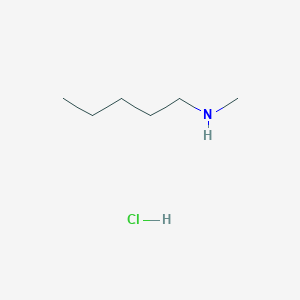

N-Methyl-1-pentanamine Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Methyl-1-pentanamine Hydrochloride is an organic compound with the molecular formula C6H15N·HCl. It is a secondary amine, which means it has two alkyl groups attached to the nitrogen atom. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Methyl-1-pentanamine Hydrochloride can be synthesized through several methods. One common method involves the reaction of 1-pentanamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

CH3I+C5H11NH2→C5H11N(CH3)+HI

The resulting N-Methyl-1-pentanamine is then treated with hydrochloric acid to form this compound:

C5H11N(CH3)+HCl→C5H11N(CH3)⋅HCl

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-1-pentanamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: N-Methyl-1-pentanamine N-oxide.

Reduction: 1-pentanamine.

Substitution: Various substituted amines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-Methyl-1-pentanamine Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is used in the synthesis of biologically active compounds and as a precursor in the preparation of pharmaceuticals.

Medicine: It is used in the development of drugs and therapeutic agents.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-Methyl-1-pentanamine Hydrochloride involves its interaction with various molecular targets and pathways. As a secondary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Methyl-1-propanamine

- N-Methyl-1-butanamine

- N-Methyl-1-hexanamine

Comparison

N-Methyl-1-pentanamine Hydrochloride is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to similar compounds, it has different boiling points, solubility, and reactivity, making it suitable for specific applications in research and industry.

Biologische Aktivität

N-Methyl-1-pentanamine hydrochloride, also known as 1-Pentanamine, N-methyl- (CAS Number: 25419-06-1), is an organic compound that has garnered attention for its biological activity and potential applications in various fields such as medicine and biochemistry. This article discusses its biological properties, mechanisms of action, toxicity, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula: C6H15N

- Molecular Weight: 101.190 g/mol

- IUPAC Name: N-Methylpentan-1-amine

The compound features a primary amine functional group and a methyl substituent, which influences its reactivity and biological interactions.

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. It is believed to act as a stimulant and may influence neurotransmitter levels in the brain. The specific pathways involved include:

- Enzyme Inhibition: The compound can inhibit certain enzymes, which may alter metabolic pathways.

- Receptor Interaction: It has been shown to interact with adrenergic receptors, potentially influencing cardiovascular functions.

Stimulant Effects

Studies indicate that this compound can produce stimulant effects similar to those of amphetamines. This has led to its investigation as a potential performance-enhancing substance in sports and weight loss supplements.

Case Studies

-

Weight Loss Supplements:

- A study evaluated the efficacy of N-Methyl-1-pentanamine in combination with other compounds in weight loss formulations. Participants showed significant reductions in body weight compared to placebo groups, suggesting its potential role as a thermogenic agent.

-

Performance Enhancement:

- Research involving athletes indicated improved performance metrics when using supplements containing N-Methyl-1-pentanamine. However, the safety and ethical implications of such usage remain contentious.

Toxicity and Safety Profile

Despite its potential benefits, this compound poses certain health risks:

- Cardiovascular Effects: Increased heart rate and blood pressure have been reported, raising concerns about its use in individuals with pre-existing conditions.

- Regulatory Status: The compound has faced scrutiny from regulatory bodies due to safety concerns, leading to bans in competitive sports by organizations such as the World Anti-Doping Agency (WADA).

Toxicological Studies

A summary of toxicological findings is presented below:

Eigenschaften

IUPAC Name |

N-methylpentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-3-4-5-6-7-2;/h7H,3-6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHSLUNDGJLVMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.